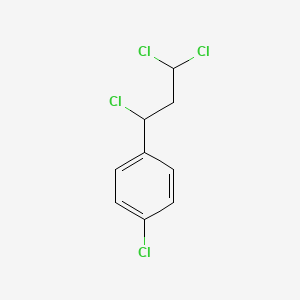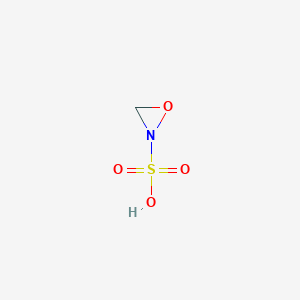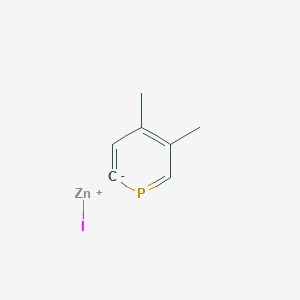
Benzene, 1-chloro-4-(1,3,3-trichloropropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1-chloro-4-(1,3,3-trichloropropyl)- is an organic compound with the molecular formula C9H8Cl4 It is a derivative of benzene, where a chlorine atom and a trichloropropyl group are substituted at the 1 and 4 positions, respectively
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-4-(1,3,3-trichloropropyl)- typically involves the chlorination of 1-chloro-4-propylbenzene. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction proceeds via a free radical mechanism, resulting in the substitution of hydrogen atoms with chlorine atoms on the propyl group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Types of Reactions:
Substitution Reactions: Benzene, 1-chloro-4-(1,3,3-trichloropropyl)- can undergo nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction Reactions: Reduction of the trichloropropyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of less chlorinated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Phenol Derivatives: Formed from nucleophilic substitution.
Carboxylic Acids: Formed from oxidation.
Less Chlorinated Derivatives: Formed from reduction.
科学研究应用
Benzene, 1-chloro-4-(1,3,3-trichloropropyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of Benzene, 1-chloro-4-(1,3,3-trichloropropyl)- primarily involves nucleophilic aromatic substitution. The chlorine atom on the benzene ring is susceptible to attack by nucleophiles, leading to the formation of a Meisenheimer complex. This intermediate then undergoes elimination of the chloride ion, resulting in the substitution product . The trichloropropyl group can also participate in various chemical reactions, contributing to the compound’s reactivity.
相似化合物的比较
Benzene, 1-chloro-4-(trichloromethyl)-: Similar structure but with a trichloromethyl group instead of a trichloropropyl group.
1-Chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene: Contains a trifluoropropyl group instead of a trichloropropyl group.
Uniqueness: Benzene, 1-chloro-4-(1,3,3-trichloropropyl)- is unique due to the presence of the trichloropropyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and industrial processes.
属性
CAS 编号 |
147541-92-2 |
|---|---|
分子式 |
C9H8Cl4 |
分子量 |
258.0 g/mol |
IUPAC 名称 |
1-chloro-4-(1,3,3-trichloropropyl)benzene |
InChI |
InChI=1S/C9H8Cl4/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8-9H,5H2 |
InChI 键 |
FXGGVHPRMRPZIS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(CC(Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 6-chloro-1-(phenylsulfonyl)-](/img/structure/B12558346.png)



![4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12558363.png)


![[3-(Benzyloxy)prop-1-en-1-yl]benzene](/img/structure/B12558379.png)

![4-[3-(Diphenylphosphoryl)-2-methylprop-1-en-1-yl]-2-methyl-1,3-oxazole](/img/structure/B12558388.png)
![2(3H)-Benzoxazolone, 5-[(2-methyl-2-propenyl)oxy]-](/img/structure/B12558406.png)

